Cilnidipine - 132338-87-5

Cilnidipine

Catalog Number: EVT-10885397
CAS Number: 132338-87-5
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. A calcium channel blocker, it is used as an antihypertensive. It has a role as a calcium channel blocker, an antihypertensive agent and a cardiovascular drug. It is a dihydropyridine, a 2-methoxyethyl ester and a C-nitro compound.
Cilnidipine is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, cilnidipine can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.
Overview

Cilnidipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It uniquely targets both N-type and L-type calcium channels, which distinguishes it from other calcium antagonists that predominantly affect only L-type channels. Developed in Japan and approved for medical use in 1995, cilnidipine has gained acceptance in various countries including China, Japan, Korea, India, and several European nations .

Source

Cilnidipine was co-developed by Fuji Viscera Pharmaceutical Company and Ajinomoto in Japan. Its unique mechanism of action allows it to modulate sympathetic nerve activity, providing a dual approach to managing hypertension .

Classification

Cilnidipine falls under the category of small molecules and is classified as a calcium channel blocker. More specifically, it belongs to the group of dihydropyridine derivatives, which are known for their vasodilatory effects on blood vessels .

Synthesis Analysis

Methods

The synthesis of cilnidipine involves several key steps utilizing specific reagents and conditions. A notable method described in a patent includes:

  1. Reactants: Methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester.
  2. Solvent and Catalyst: The reaction is conducted using isobutyl alcohol as the solvent and isobutyl alcohol aluminum as the catalyst under nitrogen protection.
  3. Reflux Reaction: The mixture is refluxed for 3-4 hours.
  4. Cooling and Filtration: After cooling overnight, the crude product is filtered.
  5. Purification: The crude product is washed with ethanol at low temperatures (5-10 °C) and recrystallized using anhydrous ethanol to yield cilnidipine .

This method emphasizes simplicity and efficiency, achieving a yield of approximately 76.2% for the final product.

Molecular Structure Analysis

Structure

Cilnidipine has the chemical formula C27H28N2O7C_{27}H_{28}N_{2}O_{7} and a molecular weight of approximately 492.53 g/mol. The structure features a dihydropyridine core with various functional groups that contribute to its pharmacological properties .

Data

  • Molecular Weight: 492.53 g/mol
  • Chemical Formula: C27H28N2O7C_{27}H_{28}N_{2}O_{7}
  • Melting Point: Approximately 116 °C
  • Boiling Point: Approximately 653 °C
  • Solubility: Insoluble in water .
Chemical Reactions Analysis

Cilnidipine undergoes various chemical reactions, particularly under acidic conditions where unexpected decomposition can occur. Research has shown that cilnidipine can participate in acid-catalyzed reactions leading to bridged tricyclic products through mechanisms such as Carroll rearrangement and sigmatropic rearrangements .

These reactions highlight the compound's potential instability under certain conditions, which is crucial for understanding its handling and storage requirements.

Mechanism of Action

Cilnidipine functions primarily as a calcium channel blocker by inhibiting both N-type and L-type calcium channels:

  1. N-type Calcium Channels: Located at sympathetic nerve endings, cilnidipine reduces norepinephrine release, thus decreasing vascular resistance.
  2. L-type Calcium Channels: By blocking these channels in vascular smooth muscle, cilnidipine promotes vasodilation, leading to reduced blood pressure.

This dual action not only lowers blood pressure but also minimizes reflex tachycardia often associated with other antihypertensive agents .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Density: 1.240 g/cm³ at 20 °C
  • Vapor Pressure: Extremely low at 6.6×10176.6\times 10^{-17} mmHg (25 °C)

Chemical Properties

  • Water Solubility: Insoluble
  • LogP (Partition Coefficient): Approximately 4.70
  • pKa: 11.39 .

These properties indicate that cilnidipine has low solubility in water but high lipophilicity, which may influence its absorption and bioavailability.

Applications

Cilnidipine is primarily used in clinical settings as an antihypertensive agent due to its efficacy in lowering blood pressure through its unique mechanism of action on calcium channels. Its dual targeting of N-type and L-type channels makes it particularly effective in managing hypertension with fewer side effects related to heart rate increases compared to other calcium channel blockers .

Moreover, ongoing research into its pharmacokinetics suggests potential improvements in formulations to enhance bioavailability, such as through nanoparticle technology .

Introduction to Cilnidipine in Cardiovascular Pharmacology

Historical Development and Generational Classification of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers have undergone four distinct generational evolutions characterized by progressive improvements in pharmacokinetics, receptor binding affinity, and tissue selectivity:

Table 1: Generational Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey CharacteristicsClinical Limitations
FirstNifedipine, NicardipineShort duration of action; rapid onset of vasodilatory effectPronounced reflex sympathetic activation; increased adverse events
SecondBenidipine, EfonidipineSlow-release formulations; improved therapeutic controlReduced but persistent sympathetic activation
ThirdAmlodipine, AzelnidipineStable pharmacokinetics; slow onset/long duration; reduced cardiac effectsLower but significant peripheral edema incidence
FourthCilnidipine, Lercanidipine, LacidipineHigh lipophilicity; sustained activity; dual L/N-type channel blockade; reduced peripheral edemaLimited to hypertension and related complications

The journey began with first-generation agents typified by nifedipine, which demonstrated potent vasodilatory effects but suffered from short duration and rapid onset, causing significant reflex sympathetic activation and adverse events [1]. Second-generation compounds like benidipine introduced slow-release formulations that moderated these effects but still exhibited limitations in tissue selectivity and sympathetic modulation. The landmark third-generation development brought amlodipine—characterized by stable pharmacokinetics (slow onset, long duration >30 hours), reduced cardiac effects, and improved vascular selectivity, establishing it as a cornerstone in hypertension management globally [1] [6].

Cilnidipine emerged as a fourth-generation dihydropyridine calcium channel blocker, distinguished by exceptional lipophilicity and unique dual ion channel blocking capability. This generation exhibits sustained activity due to deep membrane partitioning, reduced peripheral edema compared to pure L-type blockers, and broader therapeutic applications including potential benefits in myocardial ischemia and heart failure. Cilnidipine specifically received approval in Japan (1995) and subsequently across Asian markets including India and China, marking a regional therapeutic advance in antihypertensive pharmacology [1] [5] [6]. The evolution from non-selective vascular relaxants to targeted sympatholytic vasodilators represents a paradigm shift in calcium channel blocker design, with cilnidipine epitomizing this transition through its novel N-type calcium channel blocking capability [3].

Unique Pharmacological Profile of Cilnidipine: Dual L/N-Type Calcium Channel Inhibition

Cilnidipine's mechanism fundamentally differs from conventional dihydropyridine calcium channel blockers through its balanced inhibition of both L-type and N-type voltage-gated calcium channels:

Table 2: Calcium Channel Subtype Selectivity and Physiological Impact of Cilnidipine

Calcium Channel TypePrimary Tissue DistributionPhysiological RoleCilnidipine's Inhibitory ActionTherapeutic Consequence
L-typeVascular smooth muscle; MyocardiumVasoconstriction; Cardiac contractionPotent blockade (IC₅₀ ~2 nM)Vasodilation; Blood pressure reduction
N-typeSympathetic nerve terminals; Central nervous systemNorepinephrine release; Neurotransmitter releaseSignificant blockade (IC₅₀ ~15–30 nM)Sympathetic inhibition; Heart rate stabilization
T-typeRenal afferent arterioles; Cardiac pacemaker cellsGlomerular hemodynamics; Pacemaker activityMinimal activityNot clinically relevant

The molecular architecture of voltage-gated calcium channels involves a pore-forming α1 subunit determining channel specificity. Cilnidipine binds both Cav1.2 (L-type) and Cav2.2 (N-type) α1 subunits, enabling its dual mechanism. L-type blockade follows classical dihydropyridine action: by inhibiting calcium influx in vascular smooth muscle, cilnidipine prevents calcium-calmodulin complex formation, ultimately reducing myosin light chain kinase activation and producing vasodilation. This decreases peripheral vascular resistance and systemic blood pressure comparably to other dihydropyridine calcium channel blockers [1] [10].

The transformative pharmacological advance lies in cilnidipine's concurrent N-type channel blockade. N-type channels predominantly localize in presynaptic sympathetic nerve terminals where they mediate vesicular norepinephrine release. Cilnidipine demonstrates significant N-type blocking activity at therapeutic concentrations (1μM), evidenced by 60–70% inhibition of norepinephrine release from isolated rat sympathetic neurons [1] [3]. This distinguishes cilnidipine from traditional dihydropyridine calcium channel blockers like nifedipine (exclusively L-type selective) and amlodipine (weak N-type activity). The N-type blockade was conclusively demonstrated using sympathetic ganglion neurons and human neuroblastoma cells (IMR-32 line), where cilnidipine suppressed calcium currents more potently than other dihydropyridine calcium channel blockers [1] [10].

Pharmacokinetically, cilnidipine exhibits high oral bioavailability and 98% plasma protein binding, contributing to its prolonged antihypertensive effect despite a moderate elimination half-life (7.5 hours). Its lipophilic nature facilitates extensive tissue distribution and sustained membrane binding, explaining its persistent pharmacodynamic effects beyond plasma clearance [3] [5]. This dual-channel pharmacodynamic profile translates to hemodynamic advantages: while L-type blockade reduces peripheral resistance, N-type inhibition attenuates compensatory sympathetic activation, producing hemodynamic stability absent with pure L-type blockers [1] [9].

Significance of Sympatholytic Properties in Antihypertensive Therapy

Cilnidipine's N-type calcium channel blockade confers clinically significant sympatholytic effects, fundamentally differentiating its therapeutic profile from exclusively L-type blocking agents. This pharmacological action manifests through three principal mechanisms:

  • Inhibition of Norepinephrine Release: By blocking N-type channels at sympathetic nerve terminals, cilnidipine suppresses exocytotic norepinephrine release into synaptic clefts. Preclinical models demonstrate 40-60% reductions in norepinephrine overflow during sympathetic stimulation. Clinically, hypertensive patients switched to cilnidipine exhibit significant reductions in plasma norepinephrine (mean reduction: 95 pg/mL, p<0.05) and urinary catecholamine metabolites compared to amlodipine therapy, directly confirming reduced sympathetic tone [1] [8]. This sympathoinhibition is particularly advantageous in conditions with inherent sympathetic overactivity—diabetes mellitus, metabolic syndrome, and morning hypertension—where cilnidipine produces superior autonomic modulation versus conventional calcium channel blockers [4] [9].

  • Heart Rate Modulation: Conventional dihydropyridine calcium channel blockers frequently induce reflex tachycardia (pulse rate increase: 5-10 bpm) due to baroreceptor-mediated sympathetic activation. Cilnidipine uniquely demonstrates heart rate neutrality or modest reduction (mean reduction: 2.4 bpm, 95% CI: -3.1 to -1.7). Meta-analysis of 24 trials confirmed cilnidipine significantly lowers pulse rate versus other calcium channel blockers (p<0.05), attributable to its N-type inhibition preventing compensatory sympathetic acceleration. This effect is particularly pronounced during morning surge periods where sympathetic activity peaks, establishing cilnidipine as a strategic choice for patients with excessive morning blood pressure variability [4] [5] [9].

  • Renin-Angiotensin-Aldosterone System Interactions: Sympathetic overactivity stimulates renin release and subsequent angiotensin II/aldosterone production. Cilnidipine's sympatholytic action indirectly modulates this axis. Hypertensive diabetics switched to cilnidipine exhibit significant aldosterone reductions (mean: 48 pg/mL, p<0.05) without significant renin elevation, contrasting with the aldosterone activation typical of pure vasodilators. This unique endocrine profile potentially contributes to cilnidipine's renoprotective effects, as evidenced by reduced urinary albumin/creatinine ratios and liver-type fatty-acid-binding protein excretion in clinical studies [8] [12].

The clinical relevance of these sympatholytic properties extends beyond blood pressure control. In the ACHIEVE-ONE trial (n=2,319), cilnidipine significantly reduced both morning systolic blood pressure (mean reduction: 26 mmHg) and morning pulse rate (mean reduction: 6 bpm), indicating effective modulation of sympathetic hyperactivity during high-risk circadian periods [5]. Additionally, attenuation of sympathetic neurotransmission potentially underlies cilnidipine's observed benefits in cardiac remodeling, where animal models demonstrate reduced atrial fibrillation vulnerability and suppressed fibrosis following cilnidipine administration [7]. The sympatholytic action also mediates protective effects against end-organ damage, particularly in the kidney, where reduced efferent arteriolar tone (via inhibited sympathetic input) decreases intraglomerular pressure, potentially slowing diabetic nephropathy progression independent of blood pressure effects [1] [8].

Collectively, cilnidipine represents a pharmacological evolution from purely vascular-targeted calcium channel blockers to neuromodulatory antihypertensive agents. Its dual L/N-type blockade addresses both the vascular and neurogenic components of hypertension, offering particular advantages in patients with sympathetic overactivity, circadian blood pressure abnormalities, or hypertensive organ damage. This mechanistic profile establishes cilnidipine as a distinctive therapeutic entity within the dihydropyridine calcium channel blocker class [1] [3] [9].

Properties

CAS Number

132338-87-5

Product Name

Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N

Solubility

Insoluble

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.